ML-9 is classified as a small molecule inhibitor that interacts with various protein kinases, making it relevant in pharmacological studies. Its primary applications lie within cancer research, particularly concerning prostate cancer, where it has been shown to induce autophagic cell death.
The synthesis of ML-9 involves a multi-step chemical process. One notable method includes the reaction of 1-(5-chloronaphthalenesulfonyl)homopiperazine hydrochloride with appropriate reagents under controlled conditions. The synthesis typically requires:
The synthetic route is vital for producing ML-9 in sufficient quantities for research applications.
The molecular formula of ML-9 is , and its structure can be represented by the canonical SMILES notation: C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl
.
ML-9 participates in various chemical reactions, primarily as an inhibitor of specific kinases:
The mechanism of action of ML-9 involves several pathways:
Studies indicate that concentrations above 30 μM lead to significant inhibition of autophagic flux without preventing autophagosome fusion with lysosomes .
These properties are essential for understanding how ML-9 behaves in biological systems and its potential interactions with cellular components.
ML-9 has significant applications in scientific research:
ML-9 free base (1-(5-Chloronaphthalene-1-sulfonyl)homopiperazine) is a potent, cell-permeable ATP-competitive inhibitor with significant selectivity for key signaling kinases. Its primary targets include:
Myosin Light Chain Kinase (MLCK): ML-9 binds to the ATP-binding pocket of MLCK (Ki ≈ 3.8 µM), inhibiting phosphorylation of myosin light chains (MLC). This disrupts actomyosin contractility, impacting cytoskeletal reorganization, cell migration, and endothelial barrier function [3]. Structural analyses reveal that ML-9 sterically hinders MLCK’s catalytic domain, preventing ATP hydrolysis and subsequent MLC activation.
Protein Kinase C (PKC) Isoforms: ML-9 shows variable inhibition across PKC subtypes (PKCα, β, γ; IC50 ≈ 28–54 µM). It competitively antagonizes diacylglycerol (DAG) binding, suppressing downstream effectors like NF-κB and MAPK cascades. This activity links ML-9 to modulation of inflammation and cancer cell proliferation [7].
Akt (Protein Kinase B): At higher concentrations (IC50 ≈ 30 µM), ML-9 impedes Akt’s pleckstrin homology domain, reducing PIP3-dependent membrane translocation. This attenuates Akt-mediated survival signals (e.g., BAD phosphorylation) and sensitizes cells to apoptosis [5].
Table 1: Kinase Selectivity Profile of ML-9 Free Base
Target Kinase | Inhibition Constant (IC50/Ki) | Mechanism of Action | Functional Impact |
---|---|---|---|
MLCK | Ki ≈ 3.8 µM | ATP-competitive, blocks MLC binding | Inhibits cell motility, vascular tone |
PKCα | IC50 ≈ 28 µM | DAG-competitive | Suppresses inflammation, tumor growth |
Akt | IC50 ≈ 30 µM | Inhibits membrane translocation | Promotes pro-apoptotic signaling |
Beyond kinase inhibition, ML-9 exhibits lysosomotropic properties due to its weak base nature (pKa ≈ 8.5). In acidic lysosomal compartments (pH 4.5–5.5), ML-9 becomes protonated and accumulates intra-lysosomally, leading to:
Lysosomal Alkalinization: Proton trapping disrupts V-ATPase-mediated acidification, elevating lysosomal pH (>6.0). This impairs hydrolase activity (e.g., cathepsin B/L) and inhibits autophagic substrate degradation [6].
Autophagosome-Lysosome Fusion Defects: Neutralized pH disrupts SNARE complex formation (e.g., VAMP8-Syntaxin 7), preventing autophagosome-lysosome tethering. Consequently, LC3-II and p62/SQSTM1 accumulate, indicating blocked autophagic flux [6].
Lysosomal Membrane Permeabilization (LMP): Chronic ML-9 exposure induces LMP via reactive oxygen species (ROS), releasing cathepsins into the cytosol. This triggers caspase-dependent apoptosis and mitochondrial permeabilization [6].
Table 2: pH-Dependent Lysosomal Effects of ML-9
Lysosomal Parameter | Neutral pH (Cytosol) | Acidic pH (Lysosome) | Functional Consequence |
---|---|---|---|
ML-9 ionization state | Unprotonated, membrane-permeable | Protonated, membrane-impermeable | Lysosomal accumulation |
Lysosomal pH | No change | Elevated (>6.0) | Hydrolase inactivation |
Autophagic flux | Unaffected | Inhibited | p62/LC3-II accumulation |
Lysosomal stability | Stable | Permeabilized (ROS-mediated) | Cathepsin release, apoptosis |
ML-9’s dual targeting of kinase signaling and lysosomal function creates synergistic disruption of cellular homeostasis:
Akt/mTOR Axis Suppression: By inhibiting Akt, ML-9 deactivates mTORC1 (IC50 ≈ 15 µM), reducing phosphorylation of 4E-BP1 and S6K. This halts cap-dependent translation and promotes autophagy initiation [5] [7].
Autophagic Flux Impairment: Despite inducing autophagy initiation (increased LC3 puncta, ATG5 expression), ML-9 simultaneously blocks autophagosome clearance via lysosomal alkalinization. This "autophagic stress" depletes survival factors and amplifies ER stress/unfolded protein responses [6].
Crosstalk with Apoptosis: Accumulated p62/SQSTM1 sequesters anti-apoptotic regulators (e.g., Bcl-2), while lysosomal cathepsins activate Bid-caspase-9 cascades. Concurrent Akt inhibition further lowers apoptotic thresholds via BAD dephosphorylation [6] [7].
Signaling Cascade of ML-9 Dual-Targeting Effects:
Kinase inhibition (Akt/MLCK/PKC) → ↓ mTORC1 activity → Autophagy initiation → Lysosomal alkalinization → Impaired autophagosome degradation → p62 accumulation + Cathepsin release → Caspase activation → Synergistic cell death
This dual mechanism positions ML-9 as a unique tool compound for probing autophagy-kinase crosstalk in cancer and neurodegeneration research.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4